![molecular formula C21H26FN3O B2853663 N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1049411-59-7](/img/structure/B2853663.png)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-(m-tolyl)acetamide, commonly known as FPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPEA is a derivative of piperazine and is synthesized through a multistep process.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . By inhibiting ENTs, it can regulate extracellular adenosine levels and influence adenosine-related functions .
Pharmacokinetics
It is known that the compound’s inhibitory effect on ents cannot be washed out, suggesting that it may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of ENTs, leading to a decrease in the transport of nucleosides and nucleoside analogues . This can affect nucleotide synthesis and the regulation of adenosine function .
Advantages and Limitations for Lab Experiments
FPEA has several advantages for lab experiments. It has a high affinity for the 5-HT1A receptor and is selective for this receptor. FPEA also has a long half-life, which makes it suitable for long-term studies. However, FPEA has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on FPEA. One area of interest is the potential use of FPEA in the treatment of anxiety disorders and depression. Another area of interest is the potential use of FPEA in the treatment of cognitive impairment and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of FPEA and its potential side effects.
Synthesis Methods
The synthesis of FPEA involves several steps, including the reaction of 4-Fluoroaniline with 1-(2-bromoethyl)-4-methylpiperazine, followed by the reaction of the resulting compound with 2-(m-tolyl)acetic anhydride. The final product is obtained through purification and isolation.
Scientific Research Applications
FPEA has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models. FPEA has also been studied for its potential use in the treatment of neuropathic pain and cognitive impairment.
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-17-3-2-4-18(15-17)16-21(26)23-9-10-24-11-13-25(14-12-24)20-7-5-19(22)6-8-20/h2-8,15H,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYFKHOSIFAMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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